

A critical review of the AVMA guidelines on euthanasia for animal research.

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A Critical Review of the AVMA Guidelines on Euthanasia for Animal Research

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The American Veterinary Medical Association (AVMA) Guidelines for the Euthanasia of Animals serve as a cornerstone for ensuring the humane treatment of animals at the end of their lives in research and other settings. The most recent iteration, the 2020 Edition, introduced significant updates, most notably regarding the use of carbon dioxide (CO2) for rodent euthanasia.[1][2][3] [4][5] This guide provides a critical review of these guidelines, presenting a comparison of euthanasia methods with supporting experimental data, detailed experimental protocols, and visualizations to aid in the informed selection of the most humane methods for animal research.

A Critical Examination of Carbon Dioxide Euthanasia

The 2020 AVMA Guidelines revised the recommended CO2 displacement rate for rodent euthanasia from 10-30% to 30-70% of the chamber volume per minute.[1][2][3][5] This change was prompted by research suggesting that lower flow rates may prolong the duration of distress before loss of consciousness.[6] However, the use of CO2 as a euthanasia agent remains a subject of considerable debate within the scientific community due to evidence of aversion and distress in rodents.[7][8][9]



Research has shown that rodents find CO2 aversive, even at low concentrations, and will actively avoid it.[7][9] Studies have documented behavioral signs of distress during CO2 exposure, including increased locomotion, escape behaviors, and ultrasonic vocalizations, which are indicative of a negative affective state in rats.[8][9][10] Physiologically, CO2 inhalation leads to hypercapnia and acidosis, which can cause pain and a sensation of breathlessness, or dyspnea, before the loss of consciousness.[7][11]

The painful sensation associated with CO2 inhalation is understood to be mediated by the activation of the trigeminal nerve. CO2 dissolves in the moisture of the nasal mucosa and is converted to carbonic acid, which in turn activates nociceptors, including the TRPA1 and acid-sensing ion channels (ASICs).

Comparative Analysis of Euthanasia Methods

The selection of a euthanasia method in a research setting requires a careful balance between the scientific objectives of the study and the ethical obligation to minimize animal suffering. The following tables summarize quantitative data from studies comparing CO2 with alternative euthanasia agents.

Table 1: Behavioral Indicators of Distress in Rodents During Euthanasia



| Euthanasia Method | Species | Behavioral Observations | Citation(s) |
|--------------------------------|--|--|--------------|
| CO2 (Gradual Fill, 30-70% VDR) | Rat | Ultrasonic vocalizations (30-70 kHz) indicating a negative state. | [8][10] |
| Mouse, Rat | Increased locomotion and escape behaviors at concentrations of ~20% CO2. | [9] | |
| Isoflurane | Rat | No ultrasonic vocalizations detected. | [8][10] |
| Mouse | Increased locomotor activity compared to CO2, but no specific signs of distress like stress-induced grooming or audible vocalizations. | [12] | |
| Sevoflurane | Mouse | Higher locomotor activity compared to CO2. | [12] |
| Argon | Rat | Gasping and seizure- like activity observed. | [13][14][15] |
| Nitrogen | Rat | Longer time to loss of consciousness and induced seizures before LOC. | [16][17] |

VDR: Volume Displacement Rate

Table 2: Physiological Indicators of Stress in Rodents During Euthanasia



| Euthanasia Method | Species | Physiological Findings | Citation(s) |
|------------------------------|---|---|--------------|
| CO2 (High Concentration) | Mouse | Significantly increased plasma adrenaline and noradrenaline concentrations. | [12] |
| Rat | Significant increases in serum ACTH and noradrenaline. | [18][19] | |
| CO2 (10%/min displacement) | Rat | Significant decline in heart rate. | [13][14][15] |
| Isoflurane | Mouse | No significant increase in plasma adrenaline or noradrenaline. | [12] |
| Rat | Serum ACTH and noradrenaline levels were not significantly different from the oxygen-exposed control group. | [18][19] | |
| Argon (50%/min displacement) | Rat | No significant change in heart rate. | [13][14][15] |
| Nitrogen | Rat | Increased stress levels and higher lung damage compared to CO2. | [16][17] |

Table 3: Time to Loss of Consciousness in Rodents



| Euthanasia Method | Species | Time to Loss of Consciousness (Approximate) | Citation(s) |
|--------------------------|---------|--|-------------|
| CO2 (100% concentration) | Mouse | Fastest acting inhalant, with loss of righting reflex in under 60 seconds. | [12] |
| CO2 (60% concentration) | Mouse | Loss of righting reflex in approximately 60-90 seconds. | [12] |
| Isoflurane (5%) | Mouse | Loss of righting reflex in approximately 90-120 seconds. | [12] |
| Sevoflurane (8%) | Mouse | Loss of righting reflex in approximately 120-150 seconds. | [12] |
| Nitrogen | Rat | Longer time to loss of consciousness compared to CO2. | [16][17] |

Experimental Protocols

To ensure the reproducibility and validity of comparative euthanasia studies, detailed and standardized experimental protocols are essential.

Protocol 1: Evaluation of Behavioral and Physiological Responses to Inhalant Euthanasia Agents

- Animal Subjects: Specify species, strain, sex, age, and weight of the animals. House animals
 in a controlled environment with a standard light-dark cycle and ad libitum access to food
 and water.
- Euthanasia Chamber: Utilize a transparent chamber of a specified size to allow for clear video recording of animal behavior. Ensure the chamber is clean and free of odors from



previous animals.

- Gas Administration: Use a calibrated flowmeter to deliver the euthanasia agent (e.g., CO2, isoflurane, argon) at a precise and constant flow rate, expressed as a percentage of the chamber volume per minute.
- Behavioral Recording: Video record the entire euthanasia process from the introduction of the gas until the cessation of movement. A trained observer, blinded to the treatment group, should later score specific behaviors from the recordings, such as:
 - Locomotor activity: Time spent moving, rearing, and climbing.
 - Escape behaviors: Number of instances of jumping, pushing, or biting at the chamber lid or walls.
 - Freezing: Duration of immobility.
 - Gasping/Labored breathing: Onset and duration.
 - Vocalizations: Use specialized equipment to detect and analyze ultrasonic vocalizations.
- Physiological Monitoring: For a subset of animals, surgically implant telemetry devices to record physiological parameters such as electrocardiogram (ECG) for heart rate and electroencephalogram (EEG) for brain activity. This allows for continuous monitoring before, during, and after gas exposure without handling-induced stress.
- Hormonal Analysis: Immediately following the cessation of breathing, collect trunk blood for the analysis of stress hormones such as corticosterone, ACTH, adrenaline, and noradrenaline.
- Time to Events: Record the latency to the onset of key events, including ataxia, loss of righting reflex, and cessation of breathing.
- Data Analysis: Use appropriate statistical methods to compare the behavioral, physiological, and temporal data between different euthanasia agents and flow rates.



Protocol 2: Conditioned Place Aversion (CPA) Test for Euthanasia Agents

- Apparatus: Use a two-compartment apparatus with distinct visual and tactile cues in each compartment to allow for clear differentiation by the animal.
- Pre-conditioning Phase: On day 1, allow the animal to freely explore both compartments for a set period (e.g., 15 minutes) to determine any baseline preference for one compartment over the other.
- Conditioning Phase: Over several days, pair exposure to a sub-lethal concentration of the
 test euthanasia agent with one compartment and exposure to a control gas (e.g., medical
 air) with the other compartment. The order of pairing should be counterbalanced across
 animals.
- Test Phase: On the final day, place the animal in the neutral central area of the apparatus and allow it to freely access both compartments for a set period. Record the time spent in each compartment.
- Data Analysis: A significant decrease in the time spent in the gas-paired compartment during the test phase compared to the pre-conditioning phase indicates aversion to the euthanasia agent.

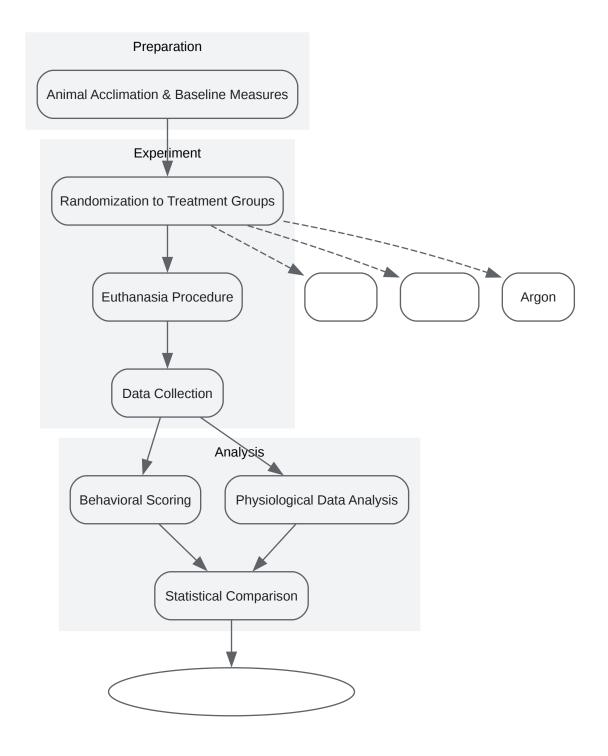
Visualizations



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Caption: Signaling pathway of CO2-induced pain in the nasal mucosa.





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Caption: Experimental workflow for comparing different euthanasia methods.

Conclusion and Recommendations



The AVMA Guidelines for the Euthanasia of Animals provide an essential framework for ensuring animal welfare. However, the continued acceptance of CO2 as a primary euthanasia agent for rodents warrants critical re-evaluation in light of accumulating evidence of its aversive nature. While the 2020 update to a higher flow rate may reduce the duration of exposure to distressing sub-lethal concentrations, it does not eliminate the fundamental welfare concerns associated with CO2-induced pain and dyspnea.

For research where the euthanasia method does not compromise the scientific outcomes, the use of inhalant anesthetics such as isoflurane or sevoflurane, despite a potentially longer time to loss of consciousness, may represent a more humane alternative by avoiding the aversive and painful effects of CO2. When CO2 must be used, adherence to the recommended 30-70% VDR is crucial to minimize the duration of distress.

Ultimately, the responsibility lies with researchers, veterinarians, and Institutional Animal Care and Use Committees (IACUCs) to critically assess the available evidence and select the most humane euthanasia method that is consistent with the scientific goals of their studies. Continuous research into and development of more refined and humane euthanasia techniques is imperative to uphold the ethical principles of animal research.

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